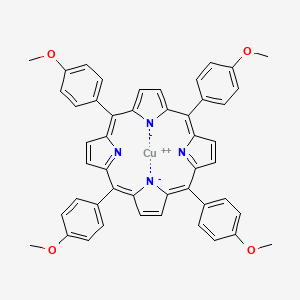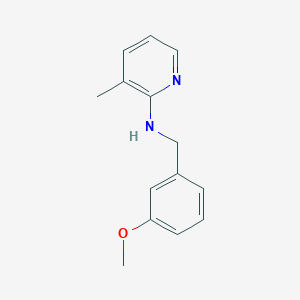
N-(3-methoxybenzyl)-3-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-3-methylpyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a pyridine ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3-methylpyridin-2-amine. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxybenzyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents, such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(3-methoxybenzyl)-3-methylpyridin-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3-methoxybenzyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids and modulation of the endocannabinoid system . This mechanism is associated with various biological effects, including analgesic, anti-inflammatory, and neuroprotective activities .
Comparaison Avec Des Composés Similaires
N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)hexadecanamide: This compound also contains a methoxybenzyl group and is known for its FAAH inhibitory activity.
N-(3-methoxybenzyl)-9Z,12Z-octadecenamide: Another similar compound with a methoxybenzyl group, studied for its biological activities.
N-benzyl-9Z,12Z,15Z-octadecenamide: This compound shares structural similarities and is investigated for its potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-3-methylpyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-11-5-4-8-15-14(11)16-10-12-6-3-7-13(9-12)17-2/h3-9H,10H2,1-2H3,(H,15,16) |
Clé InChI |
AGFZCCYNIKLDNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




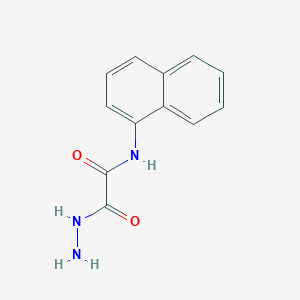

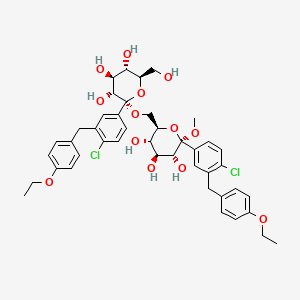
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
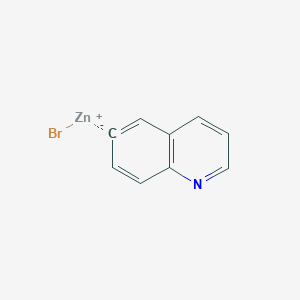
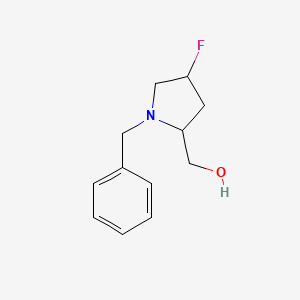
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
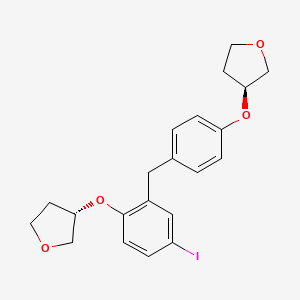
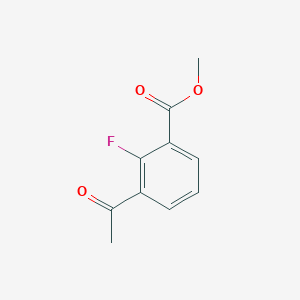
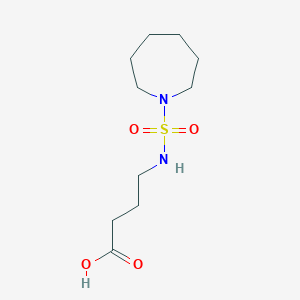
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
